molecular formula C14H12ClFN2O2 B12514184 4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine CAS No. 678997-01-8

4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine

Cat. No.: B12514184
CAS No.: 678997-01-8
M. Wt: 294.71 g/mol
InChI Key: JZHTUTNBJVJBNT-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chloro, fluoro, and methoxy-substituted phenyl ring attached to a pyrimidine core The ethenyl group at the 5-position of the pyrimidine ring further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine typically involves multiple steps:

    Formation of the substituted phenyl ring: The starting material, 4-chloro-2-fluoro-5-methoxybenzene, is subjected to halogenation and methoxylation reactions to introduce the desired substituents.

    Coupling with pyrimidine: The substituted phenyl ring is then coupled with a pyrimidine precursor through a series of condensation reactions.

    Introduction of the ethenyl group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale halogenation and methoxylation: Using continuous flow reactors to ensure consistent quality and yield.

    Automated coupling reactions: Employing robotic systems to handle the coupling of the substituted phenyl ring with the pyrimidine precursor.

    Efficient cross-coupling:

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro and fluoro substituents can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-(4-chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-formylpyrimidine.

    Reduction: Formation of 4-(2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine.

    Substitution: Formation of 4-(4-azido-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine.

Scientific Research Applications

4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-methyl-6-methoxypyrimidine: Similar structure but with a methyl group instead of an ethenyl group.

    4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with the ethenyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

678997-01-8

Molecular Formula

C14H12ClFN2O2

Molecular Weight

294.71 g/mol

IUPAC Name

4-(4-chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine

InChI

InChI=1S/C14H12ClFN2O2/c1-4-8-13(17-7-18-14(8)20-3)9-5-12(19-2)10(15)6-11(9)16/h4-7H,1H2,2-3H3

InChI Key

JZHTUTNBJVJBNT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=C(C(=NC=N2)OC)C=C)F)Cl

Origin of Product

United States

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